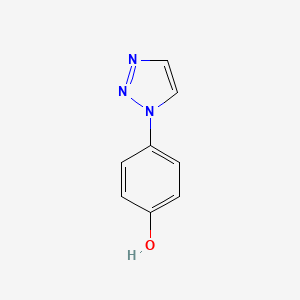

4-(1H-1,2,3-triazol-1-yl)phenol

Overview

Description

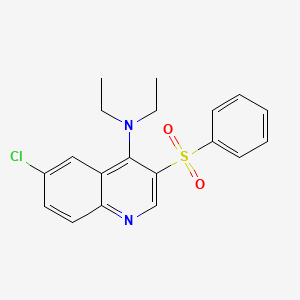

The compound 4-(1H-1,2,3-triazol-1-yl)phenol is a derivative of 1,2,3-triazole, a heterocyclic compound that features a five-membered ring containing three nitrogen atoms. This structure is known for its versatility in chemical synthesis and its presence in compounds with a wide range of biological activities. The phenol group attached to the triazole ring suggests potential for hydrogen bonding and increased solubility in polar solvents.

Synthesis Analysis

The synthesis of triazole derivatives often involves multi-step reactions, as seen in the study of a related compound, 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione, which was obtained in excellent yield . Similarly, the synthesis of this compound could involve the use of azide-alkyne cycloaddition, a common method for triazole formation. The presence of a phenol group in the compound could be introduced through a Hashmi phenol synthesis, where 1,2,3-triazole has been used as a stabilizing agent for the catalyst, leading to high yields and chemoselectivity .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized by various spectroscopic methods, including NMR, IR, and X-ray diffraction. For instance, the crystal structure of a triazole-thione derivative was determined using X-ray diffraction, revealing the presence of hydrogen bonds and short contacts . The molecular conformation of triazole compounds can vary, with some exhibiting non-planar conformations influenced by weak hydrogen bonds . The specific structure of this compound would likely be influenced by the hydroxylic group, which could mediate the formation of hydrogen bonds and affect the overall conformation.

Chemical Reactions Analysis

Triazole derivatives are known to participate in various chemical reactions due to their reactive nitrogen atoms. The triazole ring can act as a ligand, stabilizing metal complexes, or as a scaffold for further functionalization. For example, triazole-containing phenols have been used in the synthesis of antimicrobial agents, where the triazole moiety contributes to the biological activity . The hydroxylic group in this compound could also engage in reactions typical of phenols, such as electrophilic aromatic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be diverse, depending on the substituents attached to the triazole ring. The presence of a phenol group in this compound would likely increase its polarity and potential for intermolecular hydrogen bonding, which could affect its solubility and melting point. The luminescent properties of triazole-based compounds have been shown to be influenced by the position of the hydroxylic group, with steric effects playing a role in the emission intensity . The physicochemical properties of such compounds can be thoroughly characterized using techniques like CHN-elemental analyses, FT-IR, MS, TG/DTG, and UV-Vis spectroscopy .

Scientific Research Applications

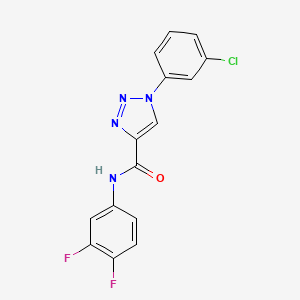

Synthesis and Antimicrobial Activity

4-(1H-1,2,3-triazol-1-yl)phenol derivatives, specifically some novel series of 2-(5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols, have been synthesized and shown significant antimicrobial activity against various bacterial strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi (Shaikh et al., 2014).

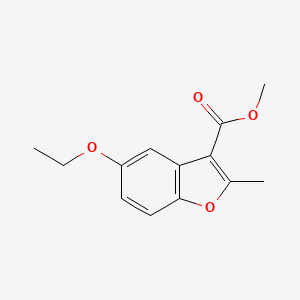

Catalyst Stabilization in Organic Synthesis

The compound has been utilized as a 'special X-factor' in Hashmi phenol synthesis, stabilizing the catalyst and resulting in high yields and chemoselectivity of the phenol products (Chen et al., 2010).

Catalytic Oxidation and Transfer Hydrogenation

Half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based organosulfur/-selenium ligands synthesized using the click reaction, including this compound derivatives, have shown promising results in catalytic oxidation of alcohols and transfer hydrogenation of ketones (Saleem et al., 2013).

Mimic of Steroidal System in Drug Development

Certain 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives containing halogen atoms have been synthesized and shown potential as mimics of steroids in drug development. These compounds can effectively bind to the active sites of enzymes and receptors involved in hormone biosynthesis and signaling pathways (Daśko et al., 2021).

Luminescent Properties in Chemical Analysis

Compounds based on 4-amino-4H-1,2,4-triazole group, which share a structural similarity with this compound, have been observed to exhibit luminescent properties. These properties are influenced by the position of the hydroxyl group and can be leveraged in various chemical analysis and sensing applications (Xi et al., 2021).

Mechanism of Action

Target of Action

The primary target of the compound 4-(1H-1,2,3-triazol-1-yl)phenol is the enzyme Steroid Sulfatase (STS) . STS is a crucial enzyme for steroidogenesis, acting by hydrolyzing inactive steroid sulfates, which are the precursors for the biosynthesis of active estrogens and androgens .

Mode of Action

The compound this compound interacts with its target, STS, by inhibiting its activity . This inhibition prevents the hydrolysis of inactive steroid sulfates, thereby reducing the production of active estrogens and androgens .

Biochemical Pathways

By inhibiting STS, this compound affects the steroidogenesis pathway . This results in a decrease in the levels of active estrogens and androgens, which are crucial for the growth and proliferation of certain types of cancer cells .

Pharmacokinetics

The presence of the 1,2,4-triazole moiety in the compound can influence its dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity . These properties can potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The inhibition of STS by this compound leads to a decrease in the levels of active estrogens and androgens . This can result in the inhibition of the growth and proliferation of hormone-dependent cancer cells . For instance, it has been shown to have potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 4-(1H-1,2,3-triazol-1-yl)phenol has been shown to interact with Heat shock protein 90 (HSP90), a molecular chaperone . HSP90 is essential for cell viability, ATP-dependent folding, and assembling of its client proteins . The interaction between this compound and HSP90 has been characterized by significant binding affinity .

Cellular Effects

The effects of this compound on cells are primarily mediated through its interaction with HSP90. By binding to HSP90, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with HSP90. This binding can lead to changes in gene expression and can influence the activity of HSP90’s client proteins .

Temporal Effects in Laboratory Settings

Preliminary studies have shown that certain compounds with this structure exhibit significant binding affinity to HSP90 .

Metabolic Pathways

Given its interaction with HSP90, it is likely that this compound could influence the metabolic pathways associated with this protein .

properties

IUPAC Name |

4-(triazol-1-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-8-3-1-7(2-4-8)11-6-5-9-10-11/h1-6,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZRMXYZBCUXAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68535-50-2 | |

| Record name | 4-(1H-1,2,3-triazol-1-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2531579.png)

![5-(3-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2531580.png)

![3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)](/img/structure/B2531588.png)

![1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride](/img/structure/B2531591.png)

![3-((1H-Benzo[d]imidazol-2-yl)amino)-4-(((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione](/img/structure/B2531595.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2531599.png)